Neostigmine Bromide

Oral bioavailability Salt-form pharmacokinetics Dose conversion

Neostigmine bromide is a synthetic, reversible carbamate acetylcholinesterase (AChE) inhibitor belonging to the quaternary ammonium class of indirect-acting cholinomimetics. It is supplied as a white crystalline powder with a molecular weight of 303.20 g/mol, freely soluble in water (1 g/mL), and assayed at ≥98.0% purity (HPLC and titration) per pharmacopoeial standards.

Molecular Formula C12H19BrN2O2
Molecular Weight 303.20 g/mol
CAS No. 114-80-7
Cat. No. B000435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostigmine Bromide
CAS114-80-7
SynonymsBromide, Neostigmine
Methylsulfate, Neostigmine
Neostigmine
Neostigmine Bromide
Neostigmine Methylsulfate
Polstigmine
Proserine
Prostigmin
Prostigmine
Prozerin
Synstigmin
Syntostigmine
Molecular FormulaC12H19BrN2O2
Molecular Weight303.20 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]
InChIInChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
InChIKeyLULNWZDBKTWDGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>45.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Neostigmine Bromide (CAS 114-80-7): A Quaternary Carbamate Acetylcholinesterase Inhibitor for Peripheral Neuromuscular and Research Applications


Neostigmine bromide is a synthetic, reversible carbamate acetylcholinesterase (AChE) inhibitor belonging to the quaternary ammonium class of indirect-acting cholinomimetics . It is supplied as a white crystalline powder with a molecular weight of 303.20 g/mol, freely soluble in water (1 g/mL), and assayed at ≥98.0% purity (HPLC and titration) per pharmacopoeial standards [1]. As a charged quaternary amine, neostigmine bromide does not cross the blood-brain barrier, confining its pharmacological action to peripheral cholinergic synapses—a defining feature for applications requiring the absence of central nervous system effects . The compound is clinically codified in the USP and BP monographs and is used both as an active pharmaceutical ingredient (oral tablets) for symptomatic myasthenia gravis management and as a reference standard in biochemical AChE inhibition assays [2].

Why Neostigmine Bromide Cannot Be Interchanged with Pyridostigmine, Physostigmine, or Edrophonium Without Quantitative Re-Validation


Within the carbamate anticholinesterase class, meaningful pharmacokinetic and pharmacodynamic divergence precludes assumption of therapeutic or experimental interchangeability. Neostigmine bromide exhibits approximately 4-fold greater molar potency than pyridostigmine bromide and produces maximal clinical effect at plasma concentrations of only 5–15 ng/mL versus 30–60 ng/mL for pyridostigmine, with a correspondingly shortened duration of action (~4 hours vs. longer coverage) [1]. Unlike physostigmine—a tertiary amine—the quaternary ammonium structure of neostigmine bromide renders it BBB-impermeable, eliminating central cholinergic effects that can confound interpretation of peripheral-only experimental designs [2]. Meanwhile, edrophonium provides more rapid but less complete neuromuscular blockade reversal than neostigmine, failing to achieve adequate antagonism in a substantial proportion of patients where neostigmine succeeds [3]. Even different salt forms of neostigmine itself are not interchangeable: 15 mg of oral neostigmine bromide is dose-equivalent to only 0.5 mg of parenteral neostigmine methylsulfate, an approximately 30-fold difference rooted in gastrointestinal absorption that is limited to 1–2% of the ingested dose [2]. These orthogonal axes of differentiation—potency ratio, central versus peripheral partitioning, onset/reversal completeness, and salt-form bioavailability—collectively demand compound-specific validation rather than in-class substitution.

Quantitative Differentiation Evidence for Neostigmine Bromide (CAS 114-80-7) Against Closest Comparators


Oral Bioavailability and Dose Equivalence: Neostigmine Bromide vs. Neostigmine Methylsulfate

Neostigmine bromide exhibits extremely low and irregular oral absorption, with a bioavailability of only 1–2% of the ingested dose [1]. This results in a clinically established 30:1 oral-to-parenteral dose conversion ratio: 15 mg of neostigmine bromide administered orally is therapeutically equivalent to 0.5 mg of neostigmine methylsulfate given parenterally (intramuscular, subcutaneous, or intravenous) [1][2]. Peak plasma concentrations after oral dosing occur at 1–3 hours, with a mean plasma elimination half-life of 0.87 hours [2]. For comparison, pyridostigmine bromide oral bioavailability is approximately 10–20%—roughly 5- to 10-fold higher—meaning the absorption penalty for neostigmine bromide is substantially more severe than for its closest in-class oral analog [3].

Oral bioavailability Salt-form pharmacokinetics Dose conversion Myasthenia gravis

Therapeutic Potency Ratio: Neostigmine Bromide vs. Pyridostigmine Bromide in Myasthenia Gravis

Neostigmine is approximately 4-fold more potent than pyridostigmine on a milligram basis. The established clinical dose conversion is 15 mg neostigmine bromide orally ≈ 60 mg pyridostigmine bromide orally [1]. At the receptor level, maximal therapeutic effect in myasthenic patients is achieved at plasma concentrations of 5–15 ng/mL for neostigmine versus 30–60 ng/mL for pyridostigmine, consistent with neostigmine's greater molar potency [2]. In the classic Smith et al. (1957) head-to-head study using purified bovine erythrocyte AChE, neostigmine was the most potent inhibitor of the three tested agents (neostigmine > pyridostigmine > edrophonium), and on the frog rectus abdominis preparation, pyridostigmine was only 1/25 as potent as neostigmine in potentiating acetylcholine responses [3]. However, this higher potency also correlates with a shorter duration of action—approximately 4 hours for neostigmine compared with the longer coverage provided by pyridostigmine—and more pronounced muscarinic side effects [4].

Potency ratio Therapeutic plasma concentration Myasthenia gravis Dose equivalence

Neuromuscular Blockade Reversal Completeness: Neostigmine vs. Edrophonium

In direct head-to-head clinical trials, neostigmine demonstrates superior reversal completeness compared with edrophonium despite a slower onset. When antagonizing pipecuronium-induced neuromuscular block at 20% spontaneous T1 recovery, neostigmine (0.06 mg/kg) achieved a significantly shorter reversal time to TOF ratio of 0.75 compared with edrophonium (1 mg/kg): 499.3 ± 62 seconds vs. 767 ± 52 seconds (P < 0.01). At 10 minutes post-reversal, the TOF ratio was significantly higher in the neostigmine group (0.78 ± 0.02 vs. 0.68 ± 0.02, P < 0.01), and only 33% (5/15) of neostigmine patients failed to reach TOF ≥ 0.75 compared with 80% (12/15) for edrophonium [1]. In a separate study antagonizing atracurium-induced block, neostigmine (0.05 mg/kg) achieved adequate reversal (TOF ≥ 0.7) in 100% of patients (20/20), while edrophonium (0.5 mg/kg) succeeded in only 65% (13/20) [2]. Edrophonium's advantage is rapid onset: 18.1 ± 2.4 seconds vs. 47.6 ± 4 seconds for neostigmine in the pipecuronium study (P < 0.01), and 23 seconds vs. 40 seconds in the atracurium study [1][2]. This makes edrophonium suitable for diagnostic use (Tensilon test) but inferior for reliable perioperative reversal.

Neuromuscular blockade reversal Train-of-four ratio Anesthesia Edrophonium comparison

Blood-Brain Barrier Impermeability: Neostigmine Bromide vs. Physostigmine

Neostigmine bromide is a quaternary ammonium compound that is structurally incapable of crossing the blood-brain barrier (BBB) [1]. In contrast, physostigmine is a tertiary amine that readily penetrates the CNS [1]. This difference was directly demonstrated in a comparative clinical study by Prohovnik et al. (1997), where scopolamine-induced reductions in regional cerebral blood flow (rCBF), frontal cortical perfusion deficits, and memory impairment were reversed by physostigmine (22 μg/kg i.v.) but not by neostigmine (7 or 11 μg/kg i.v.), confirming that neostigmine's effects are restricted to the peripheral compartment [2]. This BBB impermeability is a defining structural feature: neostigmine bromide's permanent positive charge on the quaternary nitrogen renders it membrane-impermeable, whereas physostigmine's tertiary amine can exist in an uncharged, lipophilic form at physiological pH, enabling passive diffusion across the BBB [1].

Blood-brain barrier CNS penetration Quaternary amine Physostigmine comparison Peripheral selectivity

Aqueous Solubility Advantage for Pharmaceutical Formulation: Neostigmine Bromide vs. Pyridostigmine Bromide

Neostigmine bromide exhibits exceptionally high aqueous solubility of 1 g/mL (i.e., 1 gram dissolves in 1 mL of water), a property codified in both the Chinese Pharmacopoeia (described as 极易溶解—'extremely soluble') and the Sigma-Aldrich Certificate of Analysis [1]. This corresponds to approximately 3,300 mM at saturation—orders of magnitude above therapeutic concentrations. This solubility facilitates dissolution-limited absorption and enables flexible formulation strategies including concentrated solutions for in vitro perfusion studies and sublingual film delivery systems. In a recent formulation study, a neostigmine bromide sublingual film achieved an absolute bioavailability of 91.76% in rats, compared with only 1–2% for conventional oral tablets, directly exploiting the compound's high aqueous solubility for transmucosal delivery [2]. Pyridostigmine bromide is also water-soluble but at lower concentrations (~100 mg/mL per supplier data), and its hygroscopicity (noted in the Chinese Pharmacopoeia: 有引湿性) can complicate solid-dosage form stability [3]. The USP dissolution specification for neostigmine bromide tablets requires ≥75% (Q) dissolution in water within 45 minutes (Apparatus 2, 50 rpm), a criterion readily satisfied given the API's extreme aqueous solubility [4].

Aqueous solubility Pharmaceutical formulation Dissolution Biopharmaceutics

Solution Stability and Degradation Kinetics: Neostigmine Bromide in Aqueous Formulations

The degradation kinetics of neostigmine bromide in aqueous solution have been rigorously characterized. Porst and Kny (1985) demonstrated that ester hydrolysis is the rate-determining predominant degradation reaction, following pseudo-first-order kinetics. Isothermic short-term testing enabled the prediction of a five-year stability for 2% neostigmine solutions in the therapeutically relevant pH range of 3 to 7 [1]. Under temperature-stressed conditions, a secondary degradation pathway—N-demethylation to 3-dimethylaminophenyldimethylcarbamate—proceeds at a measurable rate, and additional degradation products beyond simple hydrolysis were discovered and characterized by TLC, HPLC, and comparison with synthesized authentic compounds [1][2]. More recently, Makkar et al. (2022) developed and validated a stability-indicating RP-HPLC method for neostigmine bromide per ICH Q1A(R2) guidelines, achieving a linearity range of 25–250 ng/mL with R² = 0.9999, LOD of 25 ng/mL, and LOQ of 50 ng/mL. Forced degradation studies revealed that neostigmine bromide is susceptible to significant degradation under basic and oxidative stress conditions but remains relatively stable under neutral, acidic, photolytic, and thermal conditions [3]. This degradation profile informs storage recommendations: lyophilized powder is stable for 36 months at -20°C; reconstituted solutions stored at -20°C should be used within 3 months, with aliquoting recommended to avoid repeated freeze-thaw cycles [4].

Solution stability Degradation kinetics Hydrolysis Pharmaceutical quality ICH stress testing

Target Application Scenarios for Neostigmine Bromide (CAS 114-80-7) Based on Quantitative Differentiation Evidence


Peripheral-Only Cholinesterase Inhibition in In Vivo Preclinical Models Requiring CNS Exclusion

For neuroscience and autonomic pharmacology studies requiring cholinesterase inhibition restricted exclusively to the peripheral compartment, neostigmine bromide is the definitive agent. As confirmed by the Prohovnik et al. (1997) scopolamine-reversal study, neostigmine at doses up to 11 μg/kg i.v. produces no measurable central cholinergic effects, while physostigmine (22 μg/kg i.v.) fully reverses central scopolamine-induced deficits [1]. The permanent quaternary ammonium charge is the structural basis for this exclusion—unlike physostigmine, which as a tertiary amine exists partly in an uncharged, BBB-permeable form at physiological pH . This property makes neostigmine bromide essential for isolating peripheral cholinergic mechanisms in models of neuromuscular transmission, gastrointestinal motility, and cardiovascular autonomic regulation without the interpretive confound of concurrent central cholinergic activation.

High-Concentration Aqueous Formulation Development and Alternative Drug Delivery Routes

The extreme aqueous solubility of neostigmine bromide (1 g/mL, or approximately 3,300 mM at saturation [1]) enables formulation strategies that are unattainable with less soluble in-class alternatives. This property has been directly exploited in the development of a sublingual film formulation that achieved 91.76% absolute bioavailability in rats—a dramatic improvement over the 1–2% oral bioavailability of conventional tablets . High aqueous solubility also facilitates the preparation of concentrated stock solutions for in vitro organ bath and microperfusion studies (e.g., 0.1–1000 nM concentration ranges used in hippocampal microdialysis experiments), without the need for organic co-solvents that could confound biological endpoints [2]. For industrial pharmaceutical development, the USP dissolution specification of ≥75% in 45 minutes in water is readily met, simplifying quality control for solid oral dosage forms [3].

Reliable Neuromuscular Blockade Reversal in Anesthesiology Research and Rodent Surgical Models

In experimental settings where complete and sustained reversal of non-depolarizing neuromuscular blockade is required, neostigmine bromide is preferred over edrophonium. Direct comparative clinical evidence shows that neostigmine (0.05 mg/kg) achieves 100% adequate reversal (TOF ≥ 0.7) of atracurium-induced block versus only 65% for edrophonium (0.5 mg/kg) [1]. For pipecuronium antagonism, neostigmine's reversal time to TOF 0.75 was 499 ± 62 seconds—significantly shorter than edrophonium's 767 ± 52 seconds (P < 0.01) . While edrophonium's rapid onset (18–23 seconds vs. 40–48 seconds for neostigmine) is advantageous for diagnostic Tensilon testing, its 20–35% failure rate in achieving adequate reversal makes neostigmine the more reliable agent for research protocols demanding consistent neuromuscular recovery. Neostigmine bromide is also the established reference standard for screening novel reversal agents in rodent phrenic nerve-hemidiaphragm and in vivo gastrocnemius preparations [2].

Myasthenia Gravis Research: High-Potency Cholinesterase Inhibition for in Vitro Receptor Studies

For in vitro studies of neuromuscular junction pathology, neostigmine bromide's high potency (maximal therapeutic effect at plasma concentrations of 5–15 ng/mL vs. 30–60 ng/mL for pyridostigmine) enables cholinesterase inhibition at lower molar concentrations [1]. In classic AChE inhibition assays using purified bovine erythrocyte enzyme, neostigmine was the most potent among the three clinical carbamate inhibitors (neostigmine > pyridostigmine > edrophonium) . BindingDB records an IC50 of approximately 60 nM for neostigmine against human cholinesterase [2]. This high intrinsic potency, combined with well-characterized carbamylation kinetics (slow onset requiring 30–50 minutes for maximum potentiation, slow substrate-mediated reversal), provides researchers with predictable temporal dynamics for experimental designs requiring sustained, titratable AChE inhibition in isolated tissue preparations . The compound is thus a preferred tool for electrophysiological studies of synaptic transmission where precise temporal control of cholinesterase activity is experimentally critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neostigmine Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.